REACTION_CXSMILES
|
[CH3:1][N:2]([CH2:4][C:5]1[CH:6]=[C:7]([CH:23]=[CH:24][CH:25]=1)[O:8][CH2:9][CH2:10][CH2:11][N:12]1C(=O)C2C(=CC=CC=2)C1=O)[CH3:3].CN>CCOCC>[NH2:12][CH2:11][CH2:10][CH2:9][O:8][C:7]1[CH:6]=[C:5]([CH2:4][N:2]([CH3:1])[CH3:3])[CH:25]=[CH:24][CH:23]=1
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Name
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2-[3-[3-(N,N-Dimethylaminomethyl)phenoxy]propyl]-1H-isoindole-1,3(2H)-dione
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Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
CN(C)CC=1C=C(OCCCN2C(C3=CC=CC=C3C2=O)=O)C=CC1
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Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
a solid was filtered off
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Type
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DISTILLATION
|
Details
|
The filtrate was distilled
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Name
|
|
Type
|
product
|
Smiles
|
NCCCOC=1C=C(C=CC1)CN(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 79.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |